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Compound of Interest

6-Azepan-2-yl-quinoline
Compound Name:
monoacetate

Cat. No.: B3090258

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the structural analysis of 6-Azepan-2-yl-quinoline monoacetate.
While specific experimental data for this compound is not publicly available, this document
outlines the expected analytical workflow and presents hypothetical data based on the analysis
of analogous quinoline derivatives. The guide covers essential techniques such as X-ray
crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry
(MS), offering detailed experimental protocols and data presentation formats. This document is
intended to serve as a practical resource for researchers engaged in the characterization of
novel quinoline-based compounds.

Introduction

6-Azepan-2-yl-quinoline is a heterocyclic compound incorporating a quinoline nucleus and an
azepane ring. Its monoacetate salt, with the CAS number 1209280-52-3, is of interest to the
pharmaceutical and drug development industries due to the established biological activities of
many quinoline derivatives. A thorough structural elucidation is the foundation for
understanding its chemical properties, predicting its behavior in biological systems, and
establishing a robust structure-activity relationship (SAR). This guide details the multi-faceted
approach required for such a structural analysis.
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Molecular Structure

The core structure of 6-Azepan-2-yl-quinoline consists of a quinoline ring system substituted at
the 6-position with a 2-azepanyl group. The monoacetate salt is formed by the protonation of a
basic nitrogen atom, likely on the quinoline or azepane ring, with acetic acid.

Chemical Formula: CisH1sN2 Molecular Weight (free base): 226.32 g/mol

Crystallographic Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of a
molecule in the solid state, including bond lengths, bond angles, and crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

o Crystal Growth: Suitable single crystals of 6-Azepan-2-yl-quinoline monoacetate would be
grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.qg.,
ethanol, methanol, or acetonitrile).

« Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of
cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are
collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Ka or
Cu Ka radiation).

 Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell dimensions and space group. The structure is then solved using direct methods
or Patterson methods and refined using full-matrix least-squares on F2. All non-hydrogen
atoms are typically refined anisotropically. Hydrogen atoms may be located from the
difference Fourier map or placed in calculated positions.

Data Presentation: Crystallographic Data (Hypothetical)

The following tables present hypothetical crystallographic data for 6-Azepan-2-yl-quinoline
monoacetate, based on typical values for organic salts.

Table 1: Crystal Data and Structure Refinement.
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Parameter Value (Hypothetical)
Empirical formula C17H22N202

Formula weight 286.37

Temperature 100(2) K

Wavelength 0.71073 A

Crystal system Monoclinic

Space group P2i/c

Unit cell dimensions

a=10.123(4) A, a = 90°

b = 15.456(6) A, B = 105.2(1)°

c=9.876(3) A, y = 90°

Volume 1489.1(9) As

z 4

Density (calculated) 1.276 Mg/m3
Absorption coefficient 0.086 mm~1

F(000) 616

Crystal size 0.25x0.20 x 0.15 mm3

Theta range for data collection

2.50 to 28.00°

Index ranges

-12<=h<=12, -19<=k<=19, -12<=I<=12

Reflections collected

10123

Independent reflections

3456 [R(int) = 0.045]

Completeness to theta = 25.242°

99.8 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

3456 /0/190

Goodness-of-fit on F2

1.05
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Final R indices [I>2sigma(l)] R1 = 0.055, wR2 = 0.152
R indices (all data) R1=0.078, wR2 = 0.168
Largest diff. peak and hole 0.45 and -0.32 e. A3

Table 2: Selected Bond Lengths (Hypothetical).

Bond Length (A)
N(1)-C(2) 1.325(3)
N(1)-C(9) 1.378(3)
C(6)-C(10) 1.495(4)
N(2)-C(10) 1.482(3)
N(2)-C(15) 1.485(3)
O(1)-C(16) 1.255(2)
0(2)-C(16) 1.258(2)

Table 3: Selected Bond Angles (Hypothetical).

Atoms Angle (°)
C(2)-N(1)-C(9) 117.5(2)
C(5)-C(6)-C(10) 121.3(3)
C(10)-N(2)-C(15) 112.1(2)
0(1)-C(16)-0(2) 124.5(2)
O(1)-C(16)-C(17) 117.8(2)

Spectroscopic Analysis
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Spectroscopic techniques provide complementary information to crystallographic data and are
essential for characterizing the compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment
of atoms in a molecule. Both *H and 3C NMR are fundamental for structural confirmation.

o Sample Preparation: 5-10 mg of 6-Azepan-2-yl-quinoline monoacetate is dissolved in a
deuterated solvent (e.g., DMSO-ds, CDCIs, or D20).

o Data Acquisition: *H and 3C NMR spectra are acquired on a high-field NMR spectrometer
(e.g., 400 or 500 MHz). Standard pulse sequences are used. 2D NMR experiments such as
COSY, HSQC, and HMBC can be performed to establish detailed structural connectivity.

Table 4: Hypothetical *H NMR Data (400 MHz, DMSO-ds).

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
8.85 d 1H H-2 (quinoline)
8.30 d 1H H-4 (quinoline)
7.95 d 1H H-8 (quinoline)
7.80 s 1H H-5 (quinoline)
7.50 dd 1H H-7 (quinoline)
4.50 t 1H H-2' (azepane)
3.20-2.90 m 4H Azepane CH:
1.90 S 3H Acetate CHs
1.80-1.50 m 6H Azepane CH:z
11.50 (broad) S 1H N*-H or COOH

Table 5: Hypothetical 13C NMR Data (100 MHz, DMSO-ds).
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Chemical Shift (6, ppm) Assighment
1725 Acetate C=0
158.0 C-6 (quinoline)
148.5 C-2 (quinoline)
147.0 C-8a (quinoline)
136.0 C-4 (quinoline)
129.5 C-4a (quinoline)
128.0 C-8 (quinoline)
126.5 C-5 (quinoline)
121.0 C-3 (quinoline)
118.0 C-7 (quinoline)
65.0 C-2' (azepane)
48.0, 45.5 Azepane CH:z
29.0, 28.5, 27.0 Azepane CH:
215 Acetate CHs

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, confirming the molecular formula.

o Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion
or after separation by liquid chromatography (LC-MS).

« lonization: Electrospray ionization (ESI) is a suitable technique for this type of molecule, as it
is a soft ionization method that typically produces the protonated molecular ion [M+H]*.

e Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).
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Table 6: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data.

lon Calculated m/z Observed mi/z
[C1sH19N2]* ([M+H]*) 227.1543 227.1548
Visualizations

Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the comprehensive structural analysis
of 6-Azepan-2-yl-quinoline monoacetate.

Structural Analysis Workflow

Synthesis & Purification

Synthesis of
6-Azepan-2-yl-quinoline
monoacetate

:

Purification
(e.g., Recrystallization)

tructural Characterization

NMR Spectroscopy Mass Spectrometry Single-Crystal
(1H, 13C, 2D) (HRMS) X-ray Diffraction

Data Interpretation & Confirmation

Determine Connectivity Confirm Molecular Formula Elucidate 3D Structure
& Chemical Environment & Weight & Stereochemistry

Confirmed Structure
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A flowchart illustrating the key stages in the structural elucidation of a novel compound.

Conclusion

The structural analysis of 6-Azepan-2-yl-quinoline monoacetate requires a combination of
crystallographic and spectroscopic techniques. While this guide presents a hypothetical data
set, the outlined experimental protocols and data interpretation strategies provide a robust
framework for the characterization of this and other related novel chemical entities. A definitive
structural assignment based on empirical data is a critical step in the journey of any new
compound from discovery to potential application.

 To cite this document: BenchChem. [Structural Analysis of 6-Azepan-2-yl-quinoline
Monoacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3090258#6-azepan-2-yl-quinoline-monoacetate-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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